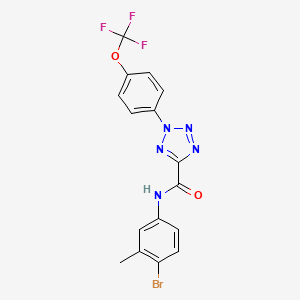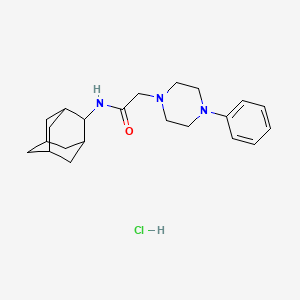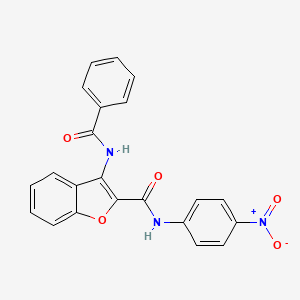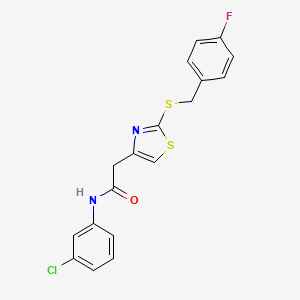
N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrazole ring could be formed via a [2+3] cycloaddition reaction involving an azide and a nitrile . The carboxamide group could be introduced via a reaction with an amine . The trifluoromethoxy group could be introduced via a reaction with a trifluoromethanesulfonic anhydride . The bromo-methylphenyl group could be introduced via a bromination reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom. The carboxamide group consists of a carbonyl group (C=O) and an amine group (NH2). The trifluoromethoxy group consists of a carbon atom bonded to three fluorine atoms and one oxygen atom. The bromo-methylphenyl group consists of a phenyl ring (a six-membered ring of carbon atoms) with a bromine atom and a methyl group attached .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The tetrazole ring could potentially undergo reactions at the nitrogen atoms, such as nucleophilic substitution or addition reactions. The carboxamide group could potentially undergo reactions at the carbonyl carbon or the amine nitrogen, such as acylation or condensation reactions. The trifluoromethoxy group could potentially undergo reactions at the carbon or oxygen atoms, such as nucleophilic substitution or elimination reactions. The bromo-methylphenyl group could potentially undergo reactions at the bromine atom or the phenyl ring, such as nucleophilic aromatic substitution or electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups it contains. For example, the presence of the tetrazole ring could potentially make the compound more acidic. The presence of the carboxamide group could potentially make the compound more polar and increase its solubility in water. The presence of the trifluoromethoxy group could potentially increase the compound’s stability and resistance to metabolism in the body. The presence of the bromo-methylphenyl group could potentially increase the compound’s lipophilicity and ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
One primary area of research involving N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide focuses on the synthesis and chemical properties of similar compounds, which are often explored for their potential application in various fields, including pharmaceuticals. These investigations include the synthesis of novel compounds through different chemical pathways, characterization of their chemical structures, and exploration of their reactivity under various conditions.
For instance, research on similar compounds has led to the discovery of new synthetic routes that could potentially be applied to the synthesis of N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide. These methods aim to improve the efficiency and selectivity of the synthesis process, making it more suitable for producing high-purity compounds for further investigation and application (Wang et al., 1997).
Biological and Pharmacological Studies
Compounds with structural similarities to N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are also studied for their biological and pharmacological properties. Research efforts in this area aim to uncover the potential therapeutic uses of these compounds, including their antitumor, antimicrobial, and anti-inflammatory activities.
For example, studies have shown that certain tetrazole derivatives exhibit significant antitumor activities, suggesting the potential for compounds like N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide to be investigated further for similar properties (Stevens et al., 1984). Additionally, these studies explore the mechanisms of action of these compounds at the molecular level, providing insights into how they might interact with biological targets to exert their effects.
Material Science and Other Applications
Beyond their potential therapeutic applications, compounds similar to N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide are researched for their utility in material science and other fields. This includes investigations into their electro-optical properties and their use in the development of new materials with unique characteristics, such as enhanced thermal stability or specific electronic properties (Hsiao et al., 2015).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. If it were being used as a drug, for example, its mechanism of action could involve binding to a specific protein or enzyme in the body, thereby altering its function. The specific functional groups on the compound could play a key role in its mechanism of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used. For example, if the compound is highly reactive or unstable, it could potentially pose a risk of explosion or fire. If the compound is toxic or carcinogenic, it could potentially pose a risk to human health. Proper safety precautions should always be taken when handling this or any other chemical compound .
Zukünftige Richtungen
The future directions for research on this compound could potentially involve further studies to better understand its physical and chemical properties, its mechanism of action, and its potential uses. For example, it could be interesting to investigate how the specific functional groups on the compound influence its reactivity, stability, and biological activity. It could also be interesting to explore potential applications of this compound in areas such as medicine, materials science, or environmental science .
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N5O2/c1-9-8-10(2-7-13(9)17)21-15(26)14-22-24-25(23-14)11-3-5-12(6-4-11)27-16(18,19)20/h2-8H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCDOQAEKASEGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2648246.png)





![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2648257.png)
![Ethyl 2-[[5-[(4-ethoxycarbonyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate](/img/structure/B2648259.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2648262.png)

![3-Iodo-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2648266.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2648268.png)
![ethyl 3-({[2-methyl-5-(1H-pyrazol-5-yl)-3-furyl]sulfonyl}amino)benzoate](/img/structure/B2648269.png)